molecular formula C15H11ClN2O2 B2698566 N-(5-chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1207004-84-9

N-(5-chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No. B2698566
CAS RN: 1207004-84-9
M. Wt: 286.72
InChI Key: SHUGQXDCDVWNCL-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiourea derivatives . It has been studied for its potential applications in various fields, including coordination chemistry, antitubercular properties, and liquid–liquid extraction of transition metals .


Synthesis Analysis

The synthesis of N-(5-chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves the reaction between 2-chlorobenzoyl chloride and potassium thiocyanate in an organic solvent. The resulting compound is characterized by elemental analysis, FTIR, and 1H-NMR techniques. Additionally, single-crystal X-ray diffraction confirms its crystal structure .


Molecular Structure Analysis

The molecular formula of N-(5-chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is C~13~H~9~Cl~2~N~3~OS . It crystallizes in the monoclinic space group P121/c~1~, with unit-cell parameters: a = 6.7140 Å, b = 13.667 Å, and c = 15.524 Å. The compound exhibits a light yellow color and has a melting point of 147–149°C .


Chemical Reactions Analysis

N-(5-chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can participate in various chemical reactions, including amidation reactions and coordination with transition metals. For example, it can react with aminopyridines and trans-β-nitrostyrene to yield trisubstituted thiazoles .

Mechanism of Action

N-(5-chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide acts as a factor Xa inhibitor . It competitively and reversibly inhibits both free and prothrombinase-bound Factor Xa. Its anticoagulant effect prevents thrombin generation without directly affecting platelet aggregation .

Safety and Hazards

N-(5-chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide should be handled with care, following standard laboratory safety protocols. Specific safety data can be found in the material safety data sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-9-5-6-14(17-8-9)18-15(20)12-7-13(19)11-4-2-1-3-10(11)12/h1-6,8,12H,7H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUGQXDCDVWNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

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